![molecular formula C9H15I B13518279 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518279.png)
1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, characterized by its unique three-dimensional structure. This compound features an iodine atom and a butan-2-yl group attached to the bicyclo[1.1.1]pentane framework, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of iodine to a pre-formed bicyclo[1.1.1]pentane derivative. This can be achieved through the use of radical initiators such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for precise control over reaction conditions and improved safety when handling reactive intermediates. The use of automated systems can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its role in developing new pharmaceuticals with improved solubility and metabolic stability.
Industry: Utilized in the production of advanced materials, such as molecular rods and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its iodine and butan-2-yl groups. These functional groups can engage in various chemical interactions, such as hydrogen bonding or van der Waals forces, influencing the compound’s reactivity and binding affinity. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can enhance the compound’s stability and specificity in binding to target molecules.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, lacking the iodine and butan-2-yl groups.
1-Iodobicyclo[1.1.1]pentane: Similar structure but without the butan-2-yl group.
1-(Butan-2-yl)bicyclo[1.1.1]pentane: Lacks the iodine atom.
Uniqueness: 1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane stands out due to the presence of both the iodine and butan-2-yl groups, which confer unique reactivity and potential applications. The combination of these functional groups with the bicyclo[1.1.1]pentane core enhances its versatility in chemical synthesis and its potential as a bioisostere in drug design.
Properties
Molecular Formula |
C9H15I |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
1-butan-2-yl-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C9H15I/c1-3-7(2)8-4-9(10,5-8)6-8/h7H,3-6H2,1-2H3 |
InChI Key |
IAWHOVSUHIUMIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


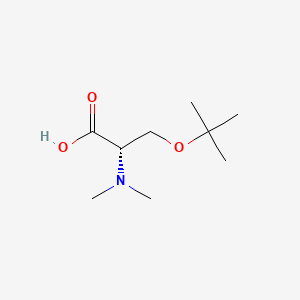

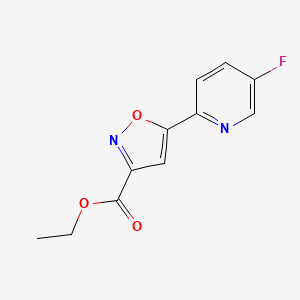
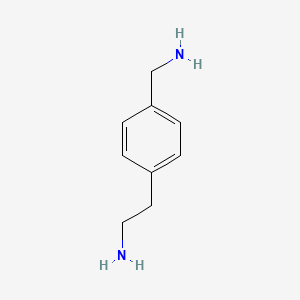
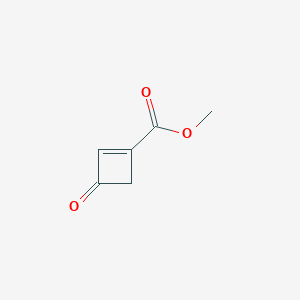
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)

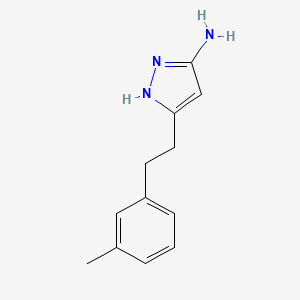
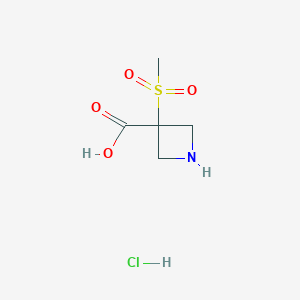
![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)
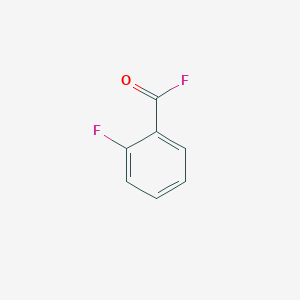
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)

![6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)
